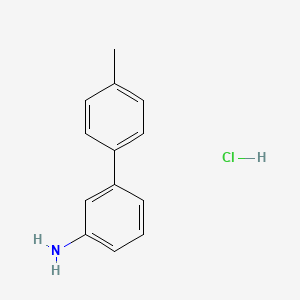

4'-Methylbiphenyl-3-ylamine hydrochloride

Description

Positional Isomerism and Structural Significance within Biphenylamine Derivatives

Positional isomerism, which arises from the different placement of functional groups on a core structure, is of paramount importance in the biphenylamine family. guidechem.com The properties of a methylbiphenylamine molecule can change dramatically based on the relative positions of the amino and methyl groups. For example, the location of these substituents influences the electronic distribution across the aromatic rings, affecting the compound's reactivity, basicity, and potential for intermolecular interactions. researchgate.net

The significance of the 4'-methyl, 3-amino substitution pattern in the target compound can be appreciated by comparing it with its isomers. A shift in the amino group from the 3-position to the 4-position (yielding 4'-Methylbiphenyl-4-ylamine) or a change in the methyl group's location (e.g., 3'-Methylbiphenyl-4-ylamine) results in molecules with different symmetries, dipole moments, and steric environments. nih.govchemicalbook.com These structural nuances are critical in fields like medicinal chemistry, where the specific orientation of functional groups determines how a molecule interacts with biological targets. rsc.org The 3-amino configuration, for instance, provides a different vector for molecular growth compared to the more common 4-amino isomer, allowing synthetic chemists to explore different regions of chemical space.

Below is a comparative table of 4'-Methylbiphenyl-3-ylamine and two of its positional isomers, highlighting the differences in their fundamental properties.

| Property | 4'-Methylbiphenyl-3-ylamine | 4'-Methylbiphenyl-4-ylamine | 3'-Methyl-[1,1'-biphenyl]-4-amine |

| CAS Number | 400751-16-8 | 1204-78-0 | 2759825 |

| Molecular Formula | C13H13N | C13H13N | C13H13N |

| Molecular Weight | 183.25 g/mol | 183.25 g/mol | 183.25 g/mol |

| Amino Group Position | 3-position (meta) | 4-position (para) | 4-position (para) |

| Methyl Group Position | 4'-position (para) | 4'-position (para) | 3'-position (meta) |

| Topological Polar Surface Area | 26.02 Ų | 26.02 Ų | 26.02 Ų |

| Complexity | 162 | 162 | 170 |

Contextualization of 4'-Methylbiphenyl-3-ylamine Hydrochloride in Organic Synthesis and Advanced Chemical Applications

This compound serves as a versatile building block in organic synthesis, primarily due to its two reactive functional groups: the amino group and the aromatic rings. The synthesis of the core structure, 4'-methyl-[1,1'-biphenyl]-3-amine, can be achieved through established methods for creating biaryl linkages, such as the Suzuki coupling reaction, followed by the reduction of a corresponding nitro compound. rsc.org

Detailed Research Findings:

While specific, high-profile applications are often detailed in proprietary patent literature, the utility of this compound class is well-documented. Biphenyl (B1667301) amine derivatives are key intermediates in the synthesis of a wide range of functional molecules. ontosight.ai

Pharmaceutical Intermediates: The primary documented application for 4'-Methylbiphenyl-3-ylamine is as a pharmaceutical intermediate. The biphenyl motif is a recognized "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, including angiotensin II receptor antagonists used to treat hypertension. google.com The specific substitution pattern of this compound makes it a candidate for creating novel therapeutic agents where precise molecular architecture is required for efficacy.

Materials Science: Biphenyl-based amine derivatives are also explored in materials science. They can serve as precursors or key components in the synthesis of organic light-emitting diode (OLED) materials, specialized polymers, and dyes. The rigid biphenyl core can impart desirable thermal stability and electronic properties to the final material, while the amine group offers a site for polymerization or attachment of chromophores. atomfair.com The methyl group can further tune the material's properties, such as solubility and film-forming capabilities. atomfair.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-methylphenyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHOTHMRRYLUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049728-25-7 | |

| Record name | [1,1′-Biphenyl]-3-amine, 4′-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049728-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Ii. Advanced Synthetic Methodologies for 4 Methylbiphenyl 3 Ylamine Hydrochloride and Analogues

Established Synthetic Pathways for Biphenylamine Hydrochlorides

Traditional methods for constructing biphenylamine hydrochlorides often involve sequential reactions to build the biaryl backbone followed by functional group manipulations. These pathways are well-documented and provide reliable access to a wide range of substituted analogues.

Multi-step synthesis provides a robust and versatile route to specifically substituted biphenylamines. A predominant strategy involves the use of transition metal-catalyzed cross-coupling reactions to form the carbon-carbon bond between two aryl rings. The Suzuki-Miyaura coupling is one of the most effective and widely used methods for this transformation due to its mild reaction conditions and tolerance of various functional groups. uliege.benih.gov

The general sequence for synthesizing a compound like 4'-Methylbiphenyl-3-ylamine hydrochloride via a Suzuki-Miyaura coupling would typically involve:

Coupling: Reaction of an appropriately substituted aryl halide (e.g., 3-bromoaniline (B18343) or a protected version) with an arylboronic acid (e.g., 4-methylphenylboronic acid).

Deprotection (if necessary): If the amine group was protected to prevent side reactions during the coupling step, this protecting group is removed. For instance, an amine can be protected as a trifluoroacetamide (B147638) to facilitate the cross-coupling. uliege.be

Salt Formation: The resulting biphenylamine is treated with hydrochloric acid to form the stable hydrochloride salt.

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield of the coupling reaction. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂], are commonly employed. uliege.be

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Bromo-3,5-dimethylaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 69 | uliege.be |

| 2 | 4-Bromo-3,5-dimethylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ (2M aq.) | Benzene | 75 | uliege.be |

| 3 | N-(4-bromo-3,5-dimethylphenyl)-trifluoroacetamide | 4-tert-Butylphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 95 | uliege.be |

This table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions used in the synthesis of biphenylamine derivatives. The data is based on findings from related syntheses. uliege.be

An alternative approach to biphenylamine synthesis involves the formation of the C-N bond after the biphenyl (B1667301) core has been constructed. This is typically achieved through amination of a pre-functionalized biphenyl, such as a halobiphenyl or a biphenyltriflate. The Buchwald-Hartwig amination is a cornerstone of this strategy, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine (or an ammonia (B1221849) surrogate) with an aryl halide.

For the synthesis of 4'-Methylbiphenyl-3-ylamine, this pathway could start from 3-bromo-4'-methylbiphenyl. This intermediate would then be subjected to a Buchwald-Hartwig amination protocol using an ammonia equivalent to install the amino group at the 3-position.

More recent developments include direct C-H amination, which offers a more atom-economical route by avoiding the need for pre-functionalized starting materials. nih.gov Organic photoredox catalysis can enable the direct amination of arenes with primary amines. This method involves the generation of a highly reactive cation radical from the arene via a single-electron transfer, which then reacts with the amine nucleophile. nih.gov While challenging, the selective amination of a C-H bond on the 4'-methylbiphenyl skeleton represents a cutting-edge approach to these molecules.

Sustainable and Green Chemical Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods. mdpi.comrsc.org These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents.

Sonochemistry, the application of high-intensity ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. wikipedia.org The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. organic-chemistry.orgekb.eg This collapse generates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. wikipedia.org

Ultrasound irradiation has been shown to improve yields, shorten reaction times, and enable reactions to proceed under milder conditions compared to conventional heating. nih.gov It can be applied to various steps in the synthesis of biphenylamines, including metal-catalyzed cross-coupling and amination reactions. The use of ultrasound can also enhance the efficiency of heterogeneous catalysts by improving mass transport and keeping the catalyst surface active. nih.gov

| Reaction | Substrates | Conditions | Time | Yield (%) | Reference |

| Michael Addition | Amine, Unsaturated Ester | Conventional (Stirring) | 30 min | 96 | nih.gov |

| Michael Addition | Amine, Unsaturated Ester | Ultrasound (40 kHz) | 5-10 min | 86-98 | nih.gov |

| Multi-component | Aldehyde, Amine, Alkyne | Conventional (Heating) | 5 h | 55 | nih.gov |

| Multi-component | Aldehyde, Amine, Alkyne | Ultrasound (40 kHz) | 1 h | 96 | nih.gov |

This table demonstrates the acceleration and improved yields achieved in amine-related syntheses using ultrasonic irradiation compared to conventional methods. nih.gov

Electrochemical synthesis offers a sustainable alternative to traditional chemical methods by using electricity, a traceless reagent, to drive oxidation and reduction reactions. nih.gov This approach minimizes waste by avoiding the need for stoichiometric chemical oxidants or reductants, often producing only hydrogen gas as a byproduct. mdpi.com

For the synthesis of biphenylamines, electrochemical methods can be applied to the key bond-forming steps. Anodic oxidation can facilitate the dehydrogenative cross-coupling of two different anilines to form unsymmetrical biaryls. rsc.org For instance, the coupling of a substituted aniline (B41778) with a second aniline derivative can be achieved in an undivided cell, often using a platinum or carbon electrode, without the need for a transition metal catalyst. rsc.org This method is characterized by its high atom economy and mild reaction conditions. The synthesis of biaryl scaffolds via the anodic oxidation of phenols and anilines is a promising green strategy. nih.gov

| Coupling Type | Substrates | Electrode | Key Feature | Yield (%) | Reference |

| Homocoupling | N-Phenyl-2-naphthylamine | Platinum | Metal-free, Oxidant-free | 98 | mdpi.com |

| Homocoupling | N-Benzyl-2-naphthylamine | Platinum | H₂ is the sole byproduct | 85 | mdpi.com |

| Cross-coupling | Naphthalen-2-amine + Aniline | Graphite | Unsymmetrical biaryl synthesis | 88 | rsc.org |

This table highlights examples of biarylamine synthesis via electrochemical methods, showcasing high yields without the use of conventional oxidants or metal catalysts. mdpi.comrsc.org

Catalysis is at the heart of green synthesis, and advancements in both homogeneous and heterogeneous systems have significantly impacted the production of biphenylamines.

Homogeneous catalysis involves a catalyst in the same phase as the reactants. While highly efficient and selective, a major drawback is the difficulty in separating the catalyst from the product mixture, which is crucial in pharmaceutical synthesis. mpg.de Modern homogeneous systems for Suzuki and Buchwald-Hartwig reactions often use highly active palladium complexes with sophisticated ligands that allow for very low catalyst loadings (in ppm levels), thereby minimizing metal contamination in the final product. core.ac.uk

Heterogeneous catalysis utilizes a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. wikipedia.org The primary advantage is the ease of separation (e.g., by simple filtration) and the potential for catalyst recycling, which aligns perfectly with green chemistry principles. nih.gov Examples include palladium nanoparticles supported on charcoal (Pd/C), silica, or metal-organic frameworks (MOFs). wikipedia.orgmdpi.com These catalysts have been successfully employed in cross-coupling reactions and in hydrogenation steps, such as the reduction of a nitro group to an amine in a biphenyl system. The combination of heterogeneous catalysis with green energy sources like ultrasound or microwave irradiation further enhances the sustainability of these synthetic routes. nih.gov

| Catalyst Type | Example Catalyst | Reaction | Advantages | Disadvantages | Reference |

| Homogeneous | Pd(PPh₃)₄, Pd(OAc)₂ | Suzuki, Buchwald-Hartwig | High activity, High selectivity, Mild conditions | Difficult to separate and recycle, Potential metal contamination | uliege.becore.ac.uk |

| Heterogeneous | Pd/C, Ni/Al₂O₃, MOFs | Suzuki, Hydrogenation, Amination | Easy separation, Recyclable, Often more stable | Can have lower activity, Potential for metal leaching | nih.govwikipedia.orgmdpi.com |

This table compares the general characteristics of homogeneous and heterogeneous catalysts as they apply to the synthesis of biphenylamine derivatives.

Cross-Coupling Strategies for Biphenyl Core Formation

The formation of the carbon-carbon bond linking the two phenyl rings is the cornerstone of synthesizing 4'-Methylbiphenyl-3-ylamine and its analogues. Transition metal-catalyzed cross-coupling reactions are the most efficient and versatile methods for this purpose. researchgate.net

The Palladium-catalyzed Suzuki-Miyaura coupling (SMC) is a premier method for constructing biaryl and substituted aromatic structures. nih.gov It involves the reaction of an aryl halide or triflate with an arylboronic acid or ester. nih.govgre.ac.uk This methodology has been successfully applied to the synthesis of libraries of meta- and para-biphenylamines with various substituents. uliege.be

The general catalytic cycle for the SMC is understood to proceed through three fundamental steps:

Oxidative Addition: An aryl halide (Ar-X) reacts with a Palladium(0) complex, forming an arylpalladium(II) halide intermediate. nih.gov

Transmetalation: The organic group is transferred from the boron atom of the organoboron reagent to the palladium(II) intermediate. acs.orgrsc.org This step is often facilitated by a base. acs.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product (Ar-Ar') and regenerating the Palladium(0) catalyst. nih.govrsc.org

The efficiency of the Suzuki-Miyaura coupling for synthesizing biphenylamines is highly dependent on the experimental conditions, including the choice of catalyst, ligand, solvent, and base. uliege.be The use of bulky dialkylbiaryl phosphine ligands, such as SPhos, has been shown to enhance the reactivity of palladium catalysts, making the coupling of less reactive aryl chlorides and sterically hindered substrates more routine. nih.gov The reaction is also applicable to substrates containing functional groups like free amines, which can sometimes act as catalyst poisons.

The electronic nature of the substituents on the coupling partners can significantly influence reaction outcomes. For instance, in some systems, electron-withdrawing substituents on the arylboronic acid can activate it towards coupling with electron-rich bromoanilines. uliege.be

| Aryl Halide Partner | Arylboronic Acid Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| 4-Bromo-2,6-dimethylaniline | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 32 |

| 4-Bromo-2,6-dimethylaniline | 4-Chlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | 51 |

| N-(4-Bromo-2,6-dimethylphenyl)-2,2,2-trifluoroacetamide | 3-Fluorophenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 55 |

| N-(4-Bromo-2,6-dimethylphenyl)-2,2,2-trifluoroacetamide | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 95 |

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions are also instrumental in forming the C-C bond of the biphenyl core. mdpi.com These reactions utilize different organometallic reagents as the coupling partner for the aryl halide.

Hiyama Coupling: This reaction couples organic halides with organosilicon compounds, such as aryltrimethoxysilanes, using a palladium catalyst. mdpi.com A key feature is the activation of the C-Si bond by a fluoride (B91410) source, like TBAF, or under fluoride-free conditions. mdpi.com The non-toxic nature and stability of organosilane reagents are significant advantages. mdpi.com

Negishi Coupling: This method involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgumb.edu Negishi coupling is known for its broad scope and the high functional group tolerance of organozinc compounds. umb.edu

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organic halide with an organotin compound (stannane), catalyzed by palladium. rsc.orgumb.edu It is valued for its versatility and tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a drawback. umb.edu

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide, typically catalyzed by nickel or palladium. umb.edu It is a cost-effective method for synthesizing unsymmetrical biaryls but is limited by the low functional group tolerance of the highly reactive Grignard reagents. umb.edu

| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., -B(OH)₂) | Palladium | Stable, low-toxicity reagents; wide functional group tolerance | Base sensitivity of some boronic acids |

| Hiyama | Organosilicon (e.g., -Si(OMe)₃) | Palladium | Non-toxic, stable reagents | Requires an activator (e.g., fluoride) |

| Negishi | Organozinc (e.g., -ZnCl) | Palladium or Nickel | High reactivity and functional group tolerance | Moisture-sensitive reagents |

| Stille | Organotin (e.g., -SnBu₃) | Palladium | Excellent functional group tolerance; neutral conditions | Toxicity and difficulty in removing tin byproducts |

| Kumada | Organomagnesium (e.g., -MgBr) | Palladium or Nickel | High reactivity; inexpensive reagents | Low functional group tolerance; moisture-sensitive |

Mechanistic Elucidation of Synthetic Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis of biphenylamines and their analogues allows for rational optimization and troubleshooting of synthetic protocols.

While cross-coupling reactions form the biphenyl core, other transformations are used to introduce or modify functional groups on the aromatic rings.

Friedel-Crafts Reaction: This is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org In Friedel-Crafts acylation, an acyl group is added to an aromatic ring, typically using an acyl chloride or anhydride (B1165640) and a strong Lewis acid catalyst like AlCl₃. wikipedia.orgnih.gov The proposed mechanism for the acylation of biphenyl begins with the activation of the acyl chloride by the Lewis acid to generate a highly electrophilic acylium ion. nih.gov This ion then attacks the electron-rich biphenyl ring to form a ketone, which subsequently complexes with the Lewis acid. wikipedia.orgnih.gov

Michael Addition (Conjugate Addition): The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor, such as an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org In the context of biphenyl synthesis, a palladium-catalyzed tandem protocol involving a Michael addition has been developed. A proposed mechanism suggests that an arylpalladium species, generated from Pd(OAc)₂ and an arylboronic acid, undergoes insertion by the α,β-unsaturated alkene of a cyclohexa-2,4-dienone. lookchem.com Subsequent protonolysis yields the conjugate addition product, which then undergoes aromatization to form an oxygenated biphenyl. lookchem.com

The mechanism for a general Michael addition proceeds in three main steps:

Formation of a nucleophile (e.g., deprotonation of an active methylene (B1212753) compound by a base to form a carbanion/enolate). masterorganicchemistry.com

The nucleophile attacks the β-carbon of the α,β-unsaturated system in a conjugate addition. wikipedia.orgmasterorganicchemistry.com

Protonation of the resulting enolate intermediate to yield the final 1,4-adduct. masterorganicchemistry.com

Elucidating the structure and reactivity of transient species in a catalytic cycle is key to mechanistic understanding. For the Suzuki-Miyaura coupling, significant effort has been dedicated to identifying and characterizing the palladium intermediates. The generally accepted catalytic cycle involves Pd(0) and Pd(II) species. rsc.org

The key intermediates in the cycle are:

Monoligated Pd(0) Active Catalyst: This is often considered the catalytically active species that initiates the cycle. nih.gov

Oxidative Addition Intermediate (Ar-Pd(II)-X): Formed from the reaction of the Pd(0) catalyst with the aryl halide, this intermediate is a critical step in the cycle. nih.govnih.gov

Pre-transmetalation Intermediates: These are species formed just before the transfer of the aryl group from boron to palladium. Recent studies using low-temperature NMR have successfully characterized elusive intermediates where the palladium and boron centers are linked through an oxygen atom. researchgate.net Covalently linking a ligand to the boron nucleophile has also enabled the synthesis and X-ray crystallographic characterization of organonickel(II) boronate pre-transmetalation intermediates, which serve as models for the palladium system. acs.org

Post-transmetalation Intermediate (Ar-Pd(II)-Ar'): This species is formed after the transmetalation step and precedes the final product-forming step.

Advanced analytical techniques are crucial for detecting and characterizing these often short-lived intermediates. Nanoelectrospray ionization mass spectrometry (nanoESI-MS) has been used to monitor precatalysts, catalytic intermediates, reagents, and products simultaneously during the course of a Suzuki-Miyaura reaction, allowing for the observation of the formation and conversion of the oxidative addition intermediate. nih.gov Computational studies using DFT calculations have also been employed to evaluate the geometry and energetics of intermediates and transition states, particularly to clarify the role of the base in the transmetalation step. acs.org

| Intermediate Type | General Structure | Characterization Technique(s) | Reference |

|---|---|---|---|

| Oxidative Addition Complex | Ar-Pd(II)(L)₂-X | NanoESI-Mass Spectrometry | nih.gov |

| Pre-transmetalation Complex | (L)₂X-Pd-O-B(OH)Ar' | Low-Temperature NMR Spectroscopy | researchgate.net |

| Pre-transmetalation Analogue | Aryl-Ni(II)-Boronate | X-ray Crystallography | acs.org |

| Anionic Pd(0) and Pd(II) Species | [Pd(0)L₂Cl]⁻, [ArPd(II)I(Cl)L₂]⁻ | Kinetic Studies | nih.gov |

| Transmetalation Transition State | Computational Model | DFT Calculations | acs.org |

Iii. Chemical Reactivity and Functional Group Transformations of 4 Methylbiphenyl 3 Ylamine Hydrochloride

Reactivity Profiles of the Aromatic Amine Moiety

The primary site of reactivity in 4'-Methylbiphenyl-3-ylamine is the aromatic amine group. As a hydrochloride salt, the nitrogen atom is protonated to form an anilinium ion (Ar-NH3+). This protonation has several key consequences for its chemical reactivity.

Salt Formation: The amine readily reacts with strong acids to form ammonium (B1175870) salts, with the hydrochloride being the most common example. noaa.govslideshare.net This property is often exploited for purification and handling of the compound.

N-Alkylation and N-Acylation: The free amine, generated by neutralization of the hydrochloride salt, can undergo reactions typical of primary aromatic amines. slideshare.net It can be alkylated with alkyl halides, though polyalkylation is a common issue. mnstate.edu More controllably, it reacts with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This transformation is crucial for protecting the amino group or modifying its electronic influence on the aromatic ring. libretexts.org

Diazotization: A cornerstone of aromatic amine chemistry is the reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5°C) to form a diazonium salt. noaa.govlibretexts.org The resulting 4'-methylbiphenyl-3-diazonium chloride is a highly versatile intermediate, which is discussed further in section 3.3.

The reactivity of the amine moiety is summarized in the table below.

| Reaction Type | Reagents | Product Type | Notes |

| Neutralization | Base (e.g., NaOH, NaHCO3) | Free Amine | Reversible reaction to deprotonate the anilinium salt. mnstate.edu |

| Acylation | Acyl chloride (R-COCl), Base | Amide | Forms a stable N-acyl derivative; useful for protection. slideshare.netlibretexts.org |

| Sulfonylation | Sulfonyl chloride (R-SO2Cl), Base | Sulfonamide | Forms a stable sulfonamide derivative. msu.edu |

| Diazotization | NaNO2, HCl (aq), 0-5°C | Diazonium Salt | Creates a highly versatile chemical intermediate. libretexts.org |

Strategic Derivatization for Novel Chemical Entities

The functional handles on 4'-Methylbiphenyl-3-ylamine hydrochloride allow for strategic derivatization to generate novel chemical entities with potentially new properties. The amino group is the most common site for such modifications.

One of the most widely used strategies involves the conversion of the amine to an amide. libretexts.org Acylation with various acyl chlorides or anhydrides can introduce a wide array of R-groups, effectively altering the molecule's steric and electronic properties. For instance, acetylation (using acetyl chloride or acetic anhydride) yields N-(4'-methylbiphenyl-3-yl)acetamide. This modification serves two primary purposes: it protects the amino group from oxidation or unwanted side reactions, and it moderates the group's powerful activating effect in electrophilic aromatic substitution, allowing for more controlled reactions. libretexts.org

| Derivatization Reaction | Example Reagent | Resulting Functional Group | Purpose |

| N-Acylation | Acetyl Chloride | Amide | Protection of the amine; modulation of electronic effects. libretexts.org |

| N-Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Protection of the amine; introduction of bulky substituents. msu.edu |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Introduction of alkyl groups, though prone to over-alkylation. mnstate.eduslideshare.net |

| Reductive Amination | Benzaldehyde, NaBH4 | Secondary Amine | Controlled synthesis of N-benzyl derivatives. |

Utilization as a Versatile Chemical Intermediate in Complex Molecule Construction

4'-Methylbiphenyl-3-ylamine is a valuable building block in multi-step organic synthesis, primarily due to its ability to be converted into a diazonium salt. noaa.gov The diazotization of the 3-amino group creates an excellent leaving group (N2 gas), enabling the introduction of a wide variety of substituents onto the aromatic ring through Sandmeyer and related reactions. libretexts.org

This two-step sequence (diazotization followed by substitution) provides synthetic routes that are often not achievable through direct substitution methods. For example, after forming the 4'-methylbiphenyl-3-diazonium salt, it can be treated with various copper(I) salts to install chloro, bromo, or cyano groups at the 3-position. Other transformations include the introduction of iodo, fluoro, hydroxyl, and even hydrogen (deamination) groups. A patent for a related compound, 4'-chloro-2-aminobiphenyl, highlights its use as a key intermediate in the synthesis of the fungicide Boscalid, underscoring the industrial relevance of aminobiphenyl scaffolds in constructing complex target molecules. google.com

The versatility of the diazonium intermediate derived from 4'-Methylbiphenyl-3-ylamine is outlined below.

| Target Functional Group | Reagents | Reaction Name/Type |

| -Cl | CuCl | Sandmeyer Reaction |

| -Br | CuBr | Sandmeyer Reaction |

| -CN | CuCN | Sandmeyer Reaction |

| -I | KI | Diazonium Iodination |

| -F | HBF4, then heat | Schiemann Reaction |

| -OH | H2O, H+, heat | Diazonium Hydrolysis |

| -H (Deamination) | H3PO2 | Reductive Deamination |

Investigations into Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS): The biphenyl (B1667301) system of 4'-Methylbiphenyl-3-ylamine contains two rings that can undergo electrophilic aromatic substitution. The regiochemical outcome is determined by the directing effects of the existing substituents.

Amine-bearing Ring: In the free amine form (Ar-NH2), the amino group is a powerful activating, ortho-, para-director. noaa.gov Therefore, electrophiles will be directed to the positions ortho and para to the amine, namely C2, C4, and C6. Due to steric hindrance from the adjacent phenyl ring, substitution at the C2 and C4 positions is generally favored. In the hydrochloride salt form (Ar-NH3+), the ammonium group becomes a strongly deactivating, meta-director. libretexts.org In this case, electrophilic attack would be directed to the C5 position. This switch in directing effect by controlling the pH is a powerful synthetic tool.

Methyl-bearing Ring: The methyl group is a weakly activating, ortho-, para-director. youtube.com It will direct incoming electrophiles to the C3' and C5' positions (ortho) and the C1' position which is already substituted.

Between the two rings, the amine-bearing ring is strongly activated (as the free amine), making it the primary site for electrophilic attack. Conversely, as the hydrochloride salt, this ring is strongly deactivated, potentially allowing for substitution on the methyl-bearing ring if forcing conditions are used.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is far less common than electrophilic substitution and requires specific features not present in this compound. libretexts.org A successful SNAr reaction typically necessitates a strong electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (such as a halide). libretexts.orgnih.gov The subject molecule lacks both of these essential components. Therefore, it is not expected to undergo SNAr reactions under standard conditions. To render the molecule susceptible to nucleophilic attack, the amine would first need to be converted into a leaving group (e.g., a halide via a Sandmeyer reaction), and then a strong electron-withdrawing group would need to be installed on the same ring via electrophilic substitution.

| Reaction Type | Form of Compound | Directing Group(s) | Predicted Position(s) of Substitution |

| Electrophilic Substitution | Free Amine (Ar-NH2) | -NH2 (strong activator, o,p-director) | C2, C4, C6 (favored on amine ring) |

| Electrophilic Substitution | Hydrochloride Salt (Ar-NH3+) | -NH3+ (strong deactivator, m-director) | C5 (on amine ring) or C3'/C5' (on methyl ring under harsh conditions) |

| Nucleophilic Substitution | N/A | (No suitable groups) | Not a viable substrate for SNAr. libretexts.org |

Iv. Advanced Spectroscopic and Structural Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 4'-Methylbiphenyl-3-ylamine hydrochloride, the structure contains several distinct proton environments. The protonation of the amine group to an ammonium (B1175870) salt (-NH₃⁺) in the hydrochloride form significantly influences the electronic environment of the aromatic protons on the amine-bearing ring.

The expected ¹H NMR spectrum would display signals corresponding to the methyl group, the aromatic protons on both phenyl rings, and the ammonium protons. The methyl group protons (-CH₃) would appear as a sharp singlet, typically in the upfield region around 2.4 ppm, based on data for 4-methylbiphenyl (B165694). rsc.org The aromatic region (typically 7.0-8.0 ppm) would be complex due to the presence of eight distinct aromatic protons. Protons on the tolyl ring (ring B) would show splitting patterns consistent with a 1,4-disubstituted ring, likely two doublets. Protons on the 3-aminophenyl ring (ring A) would exhibit more complex splitting due to their ortho, meta, and para relationships. The acidic ammonium protons (-NH₃⁺) would likely appear as a broad singlet further downfield, its chemical shift being sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of 4-methylbiphenyl rsc.org and general aniline (B41778) derivatives. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2', H-6' (Ring B) | ~7.5-7.7 | Doublet | 2H |

| H-3', H-5' (Ring B) | ~7.2-7.4 | Doublet | 2H |

| Aromatic H (Ring A) | ~7.1-7.6 | Multiplet | 4H |

| -CH₃ (on Ring B) | ~2.4 | Singlet | 3H |

| -NH₃⁺ | Variable (broad) | Singlet | 3H |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The spectrum of this compound is expected to show 13 distinct signals, corresponding to the 12 aromatic carbons and one methyl carbon.

The chemical shifts are influenced by the substituents. The methyl carbon would appear upfield (~21 ppm). rsc.org The aromatic carbons would resonate in the typical range of 115-145 ppm. The carbon atom directly bonded to the ammonium group (C-3) would be significantly affected, as would the quaternary carbons linking the two rings (C-1 and C-4') and the carbon bearing the methyl group (C-4'). Data from 4-methylbiphenyl shows the quaternary carbons at approximately 141 ppm and 138 ppm, with other aromatic carbons appearing between 127-130 ppm. rsc.org The presence of the electron-withdrawing -NH₃⁺ group would shift the signals of the carbons on ring A.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of 4-methylbiphenyl rsc.org and general aniline derivatives. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~21 |

| Aromatic CHs (Ring A & B) | 115 - 130 |

| C-3 (C-NH₃⁺) | 130 - 140 |

| C-1, C-1', C-4' (Quaternary) | 135 - 145 |

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity of protons within each aromatic ring, confirming the substitution patterns. For example, correlations would be observed between adjacent protons on the tolyl ring and among the protons on the aminophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each protonated aromatic carbon signal by linking it to its attached proton's previously assigned signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. For this compound, analysis would typically be performed on the free base (4'-Methylbiphenyl-3-ylamine, C₁₃H₁₃N, Molecular Weight: 183.25 g/mol ). chemicalbook.com

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 183. A key fragment would likely arise from the loss of a hydrogen atom to form a stable [M-1]⁺ ion (m/z = 182). The fragmentation of the parent compound, 4-methylbiphenyl, shows major peaks at m/z 168 (molecular ion), 167 ([M-H]⁺), and 152 ([M-CH₃]⁺), indicating the stability of the biphenyl (B1667301) core. nih.gov For the amine derivative, characteristic fragmentation would involve the cleavage of the C-C bond between the two phenyl rings and fragmentation patterns typical for anilines.

Table 3: Predicted Key Mass Spectrometry Fragments for 4'-Methylbiphenyl-3-ylamine Based on general fragmentation patterns of biphenyls and anilines.

| m/z | Predicted Identity | Fragmentation Pathway |

| 183 | [M]⁺ | Molecular Ion |

| 182 | [M-H]⁺ | Loss of a hydrogen radical |

| 168 | [M-NH]⁺ | Loss of an amino radical |

| 167 | [M-NH₂]⁺ | Loss of an amino group |

| 152 | [M-H-HCN]⁺ or [M-CH₃-H]⁺ | Complex rearrangement/loss |

| 91 | [C₇H₇]⁺ | Tropylium ion from the tolyl moiety |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying the presence of specific functional groups.

In the FT-IR spectrum of this compound, the most prominent features would be related to the ammonium (-NH₃⁺) group. Broad and strong absorption bands are expected in the 2800-3200 cm⁻¹ region, corresponding to N-H stretching vibrations. An ammonium bending mode would appear around 1600-1500 cm⁻¹. Other key absorptions would include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region.

C-N stretching: Vibrations expected in the 1350-1250 cm⁻¹ range.

Out-of-plane (OOP) C-H bending: Strong bands in the 900-675 cm⁻¹ region, which are characteristic of the aromatic substitution pattern.

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, often produce strong Raman signals. The C-C stretching between the two phenyl rings would also be Raman active. Unlike in IR, non-polar bonds often give strong Raman signals, making it a useful tool for analyzing the carbon skeleton. researchgate.net

Table 4: Predicted Characteristic Vibrational Spectroscopy Bands Based on typical frequencies for substituted anilinium salts and biphenyls.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (-NH₃⁺) | 3200-2800 (Broad, Strong) | Weak |

| Aromatic C-H Stretch | 3100-3000 (Medium) | Medium-Strong |

| Aliphatic C-H Stretch | 2980-2850 (Medium) | Medium-Strong |

| N-H Bend (-NH₃⁺) | 1600-1500 (Strong) | Weak |

| Aromatic C=C Stretch | 1610, 1580, 1500, 1450 (Multiple, Sharp) | Strong |

| Inter-ring C-C Stretch | Weak | ~1280 (Strong) |

| C-H Out-of-Plane Bend | 900-700 (Strong) | Weak |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a single crystal of sufficient quality of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. A key structural parameter of interest would be the torsion angle between the two phenyl rings, which defines the degree of twist in the biphenyl core. The crystal structure would also reveal the details of the ionic interaction between the ammonium cation (C₁₃H₁₄N⁺) and the chloride anion (Cl⁻). Furthermore, it would elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonds between the ammonium group and the chloride ion, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. To date, a public crystal structure for this specific compound has not been reported.

Single-Crystal X-ray Diffraction Analysis of Biphenylamine Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms within the crystal. This method is crucial for the unambiguous determination of the molecular structure of biphenylamine derivatives.

The crystallographic data for this related compound reveals a monoclinic crystal system with a C2/c space group. researchgate.net The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were determined with high precision. In this particular structure, the biphenyl unit is non-planar, with a significant dihedral angle between the two phenyl rings. researchgate.net This twisting is a common feature in biphenyl derivatives and is influenced by the steric hindrance of the substituents on the rings.

The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds. The determination of these parameters through SCXRD allows for a detailed understanding of the molecular geometry, including the planarity of the aromatic rings and the conformation of the substituent groups.

Table 1: Crystallographic Data for (E)-1-(4′-Methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one researchgate.net

| Parameter | Value |

| Empirical Formula | C₂₂H₁₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 31.789 (4) |

| b (Å) | 6.0697 (7) |

| c (Å) | 18.423 (2) |

| β (°) | 104.926 (3) |

| Volume (ų) | 3460.5 (3) |

| Z | 8 |

This data is presented as a representative example of a single-crystal X-ray diffraction analysis of a biphenylamine derivative.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in determining the physical properties of a solid, such as its melting point, solubility, and stability. For biphenylamine derivatives, hydrogen bonds and π-π stacking interactions are particularly important.

In the crystal structure of aminobiphenyls, the amino group can act as a hydrogen bond donor, forming N-H···A interactions, where A is a suitable acceptor atom like oxygen, nitrogen, or a halide ion. In the case of the hydrochloride salt, the chloride anion (Cl⁻) would be a primary hydrogen bond acceptor. These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks.

Furthermore, π-π stacking interactions are a common feature in the crystal structures of aromatic compounds like biphenylamines. These interactions occur between the electron-rich aromatic rings of adjacent molecules. The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements, and they significantly influence the packing efficiency and electronic properties of the material. In many biphenylamine derivatives, these stacking forces lead to the formation of columnar structures.

The analysis of these intermolecular interactions is often aided by computational methods, such as Hirshfeld surface analysis, which allows for the visualization and quantification of the different types of intermolecular contacts within the crystal.

Table 2: Common Intermolecular Interactions in Biphenylamine Derivative Crystals

| Interaction Type | Description |

| N-H···A Hydrogen Bonds | The amino group acts as a donor to an acceptor atom (A), leading to the formation of strong, directional interactions. |

| C-H···π Interactions | A hydrogen atom bonded to a carbon interacts with the π-electron system of an aromatic ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings, contributing to the formation of stacked arrangements. |

| Van der Waals Forces | Weak, non-specific interactions that are present between all molecules and contribute to the overall crystal packing. |

V. Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state electronic energy and density, from which a wide range of molecular properties can be derived. For a molecule like 4'-Methylbiphenyl-3-ylamine hydrochloride, DFT calculations can provide fundamental insights into its geometry, stability, and chemical behavior.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a local or global energy minimum) is reached. This optimized geometry represents the most probable structure of the molecule in the gas phase.

Illustrative Data Table: Optimized Geometrical Parameters The following table presents a hypothetical set of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). This data is for illustrative purposes only.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| d(C-C)inter-ring | Bond length between the two phenyl rings | 1.49 Å |

| d(C-N) | Bond length of the aminium group | 1.48 Å |

| a(C-C-C)ring | Average bond angle within phenyl rings | ~120° |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and represents the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy relates to the electron affinity and signifies the molecule's ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more polarizable and has higher chemical reactivity. researchgate.net

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich aminophenyl ring, while the LUMO may be distributed over the biphenyl (B1667301) system. This information helps predict the most probable sites for electrophilic and nucleophilic attack. chemicalbook.comcmu.edu Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity. researchgate.net

Illustrative Data Table: FMO Energies and Reactivity Descriptors This table shows hypothetical values for FMO analysis of this compound, illustrating the type of data generated from DFT calculations. This data is for illustrative purposes only.

| Parameter | Formula | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.80 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.60 |

| Ionization Potential (I) | -EHOMO | 5.80 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.30 |

| Chemical Softness (S) | 1 / (2η) | 0.217 |

Quantum chemical calculations are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and interpretation of experimental data. DFT methods, particularly the Gauge-Independent Atomic Orbital (GIAO) approach, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) with a high degree of accuracy. researchgate.net

The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus (e.g., 1H and 13C) in the presence of an external magnetic field. These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, these calculations would provide a theoretical NMR spectrum. This predicted spectrum can be compared with experimental data to confirm the chemical structure and aid in the assignment of complex signals. Discrepancies between calculated and experimental shifts can often be explained by environmental factors not included in the gas-phase calculation, such as solvent effects or intermolecular interactions in the solid state.

Illustrative Data Table: Predicted vs. Experimental 13C NMR Chemical Shifts This table provides a hypothetical comparison of calculated and experimental 13C NMR chemical shifts for selected carbon atoms in this compound. This data is for illustrative purposes only.

| Carbon Atom | Hypothetical Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C3 (C-NH3+) | 135.5 | 134.8 |

| C4' (C-CH3) | 138.0 | 137.2 |

| C1' | 139.5 | 138.9 |

| C1 | 142.0 | 141.3 |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static, electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C-C single bond connecting the two phenyl rings.

Computational methods can be used to calculate the potential energy as a function of the dihedral angle between the rings. This process, known as a potential energy surface (PES) scan, reveals the energy barriers to rotation and identifies the most stable conformers. The biphenyl unit is known to have a non-planar (twisted) ground state due to steric hindrance between the ortho-hydrogen atoms. The calculations would quantify this twist angle and the energy required to rotate to a planar or perpendicular conformation. Understanding these torsional barriers is crucial, as the conformation can significantly impact the molecule's biological activity and physical properties.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of their positions and velocities.

For this compound, MD simulations can be used to study its interactions with other molecules, such as solvent molecules (e.g., water) or a biological target like a protein receptor. These simulations can reveal preferred binding modes, identify key intermolecular interactions (like hydrogen bonds or π-π stacking), and estimate the stability of the resulting complex. By simulating the molecule in an aqueous environment, for example, one can observe how water molecules arrange around the charged aminium group and the hydrophobic biphenyl structure, providing insights into its solubility and behavior in a biological context.

Thermochemical and Energetic Studies

Thermochemical and energetic studies are fundamental to understanding the stability and reactivity of a chemical compound. Using computational methods, it is possible to calculate a range of thermodynamic properties for this compound. These calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT).

Key thermochemical parameters that can be determined computationally include:

Enthalpy of Formation: This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the compound's intrinsic stability.

Heat Capacity: This property describes the amount of heat required to raise the temperature of the compound by a certain amount. It is important for understanding how the compound responds to temperature changes.

Entropy: A measure of the disorder or randomness of a system, entropy is crucial for calculating the Gibbs free energy.

Gibbs Free Energy of Formation: This is the key indicator of a compound's thermodynamic stability and spontaneity of formation under constant temperature and pressure.

Energetic studies can also be conducted to investigate the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Key Parameters in Thermochemical and Energetic Studies

| Parameter | Description | Significance |

|---|---|---|

| Enthalpy of Formation (ΔHf°) | The heat change that results from the formation of one mole of a compound from its elements at standard conditions. | Indicates the thermodynamic stability of the molecule. |

| Standard Molar Entropy (S°) | The entropy content of one mole of substance under standard state conditions. | Contributes to the calculation of Gibbs free energy. |

| Gibbs Free Energy of Formation (ΔGf°) | The change of Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. | Determines the spontaneity of the formation of the compound. |

| Heat Capacity (Cp) | The amount of heat that must be added to one unit of mass of the substance to cause an increase of one unit in temperature. | Important for heat transfer calculations and understanding thermal behavior. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

These computational studies can provide a detailed picture of the thermodynamic and electronic properties of this compound, which is essential for its potential applications.

In Silico Screening and Library Design for Derivative Research

In silico screening and the design of chemical libraries are powerful computational techniques used to identify and optimize new drug candidates. researchgate.net Starting with a lead compound such as 4'-Methylbiphenyl-3-ylamine, these methods can be used to explore a vast chemical space and identify derivatives with improved properties.

The general workflow for in silico screening and library design involves several steps:

Target Identification and Validation: The first step is to identify a biological target (e.g., a protein or enzyme) that is associated with a particular disease. The structure of the target is often determined experimentally (e.g., via X-ray crystallography) or predicted using homology modeling.

Virtual Library Generation: A virtual library of derivatives of the lead compound is created. This can be done by systematically modifying the structure of 4'-Methylbiphenyl-3-ylamine, for example, by adding different functional groups at various positions on the biphenyl scaffold. This process can generate thousands or even millions of virtual compounds.

Molecular Docking: The virtual library is then screened against the biological target using molecular docking simulations. Docking programs predict the preferred orientation of a ligand when it is bound to a receptor to form a stable complex. The program then scores the binding affinity of each compound in the library.

Filtering and Selection: The results of the docking simulations are used to filter the library and select a smaller number of promising candidates for further investigation. This selection is often based on a combination of factors, including predicted binding affinity, drug-likeness (e.g., adherence to Lipinski's rule of five), and synthetic accessibility.

Further Computational Analysis: The selected candidates may be subjected to more rigorous computational analysis, such as molecular dynamics simulations, to better understand their binding modes and to predict their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

This in silico approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. enamine.net

Table 2: Steps in In Silico Screening and Library Design

| Step | Description | Key Tools and Techniques |

|---|---|---|

| 1. Target Identification | Identifying and validating the biological target for therapeutic intervention. | Bioinformatics databases, literature review. |

| 2. Virtual Library Generation | Creating a large, diverse set of virtual compounds based on a lead scaffold. | Combinatorial chemistry software, molecular modeling tools. |

| 3. Molecular Docking | Predicting the binding mode and affinity of each virtual compound to the target. | AutoDock, Glide, GOLD, and other docking software. |

| 4. Filtering and Selection | Selecting a subset of promising compounds based on various criteria. | Cheminformatics toolkits, ADME prediction models. |

Through these computational strategies, the therapeutic potential of derivatives of this compound can be systematically explored in a time and cost-effective manner.

Vi. Applications of 4 Methylbiphenyl 3 Ylamine Hydrochloride in Materials Science and Catalysis Research

Role as a Building Block in Organic and Polymer Chemistry

4'-Methylbiphenyl-3-ylamine hydrochloride serves as a fundamental building block in the synthesis of complex organic molecules and high-performance polymers. The biphenyl (B1667301) structure imparts rigidity, thermal stability, and favorable electronic properties to the resulting materials, while the amine group provides a reactive handle for polymerization and functionalization.

The unique combination of a rigid biphenyl core and a reactive amine function makes this compound a precursor for a variety of advanced organic materials. The amine group can be readily transformed into other functional groups or used in coupling reactions to construct larger, more complex molecular architectures. For instance, aromatic amines are key components in the synthesis of polyamides and polyimides, which are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. tandfonline.com The incorporation of the 4'-methylbiphenyl moiety into the polymer backbone can enhance solubility and modify the material's properties. nih.govresearchgate.net

By reacting with diacid chlorides or dianhydrides, diamines derived from biphenyl structures can form long-chain polymers. tandfonline.commdpi.com The biphenyl unit contributes to a high glass transition temperature (Tg) and thermal stability, making these materials suitable for applications in demanding environments, such as in the aerospace and electronics industries. mdpi.comnasa.gov

Functional polymers are macromolecules designed with specific chemical groups to achieve desired properties and functions. This compound is a precursor to monomers that can be used to create such polymers. The amine group can participate in polycondensation reactions to form polymers like polyamides. nih.govscielo.br

The properties of these polymers can be tailored by the choice of the co-monomer. For example, reacting a biphenyl diamine with different diacid chlorides can lead to a range of polyamides with varying flexibility, solubility, and thermal characteristics. nih.gov The methyl group on the biphenyl unit can also influence the polymer's processability and solubility in organic solvents, which is a crucial factor for their application. researchgate.netrsc.org

Table 1: Representative Properties of High-Performance Polymers Derived from Biphenyl-Containing Monomers

| Polymer Type | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | Key Properties |

| Polyamide | 4,4ʹ-bis(4-carboxymethylene)biphenyl and various aromatic diamines | 0.52–0.96 | 210–261 | High thermal stability, amorphous nature, good solubility in aprotic solvents. nih.gov |

| Polyimide | 2,2′3,3′-biphenyltetracarboxylic dianhydride (iBPDA) and 2,2-bis(4-aminophenyl) hexafluoropropane (6FpDA) | High molecular weight | >350 | Good mechanical properties, high fractional free volume for gas separation. mdpi.com |

Development of Organic Electronic and Optoelectronic Materials

The field of organic electronics leverages the unique electronic properties of carbon-based molecules to create devices such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. Biphenyl amine derivatives are a cornerstone in the development of materials for these technologies.

In OLEDs, different layers of organic materials are used to inject, transport, and recombine charge carriers (holes and electrons) to produce light. Triarylamines and their derivatives, which often feature biphenyl cores, are widely used as hole-transporting materials (HTMs) due to their electron-donating nature and high hole mobility. nih.govrsc.org

A well-studied example of a biphenyl-based HTM is N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD). ossila.com The structure of TPD, which includes methylphenyl groups attached to a biphenyl diamine core, is analogous to the structure that could be derived from this compound. TPD is known for its excellent hole-transporting capabilities and its ability to form stable amorphous films, which is critical for device longevity and efficiency. ossila.comresearchgate.net The methyl groups in TPD help to prevent crystallization and improve the material's morphological stability.

The electronic properties of these materials, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by modifying the substituents on the biphenyl and amine moieties. This allows for the optimization of charge injection and transport within the OLED device, leading to improved efficiency and performance. nih.govresearchgate.net Biphenyl amine derivatives like TPD are also used as blue-emitting materials in their own right or as hosts for phosphorescent emitters. ossila.comnih.govnih.gov

Table 2: Performance Characteristics of a Representative Biphenyl-Based Hole-Transporting Material (TPD)

| Property | Value | Significance in OLEDs |

| HOMO Level | 5.5 eV | Determines the energy barrier for hole injection from the anode. ossila.com |

| LUMO Level | 2.3 eV | Influences the electron-blocking properties of the material. ossila.com |

| Energy Band Gap | ~3.2 eV | Defines the material's suitability as a wide-bandgap host or blue emitter. ossila.com |

| Glass Transition Temp. (Tg) | ~60 °C (for TPD) | Higher Tg is desirable for better thermal and morphological stability of the device. |

| Device Efficiency (as HTL) | Can contribute to high current and power efficiencies in OLEDs. nih.gov | Efficient hole transport leads to balanced charge recombination and higher device performance. |

Ligand and Precursor in Catalysis

In the field of catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the reactivity and selectivity of chemical reactions. Chiral ligands are of particular importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule.

The biphenyl backbone is a privileged scaffold in the design of chiral ligands due to its axial chirality. This property arises from hindered rotation around the single bond connecting the two phenyl rings when bulky substituents are present in the ortho positions. Famous examples of such ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its biphenyl analogues like MeO-BIPHEP. nih.gov

This compound can serve as a starting material for the synthesis of novel chiral ligands. The amine group can be used as an anchor point to introduce phosphine (B1218219) groups, N-heterocyclic carbenes (NHCs), or other coordinating moieties. acs.orgresearchgate.net The synthesis of such ligands often involves the resolution of a racemic biphenyl precursor to obtain a single enantiomer, which is then elaborated into the final ligand. nih.gov

These chiral biphenyl-based ligands have been successfully applied in a wide range of asymmetric reactions, including hydrogenation, cross-coupling reactions, and hydrosilylation, often achieving high levels of enantioselectivity. researchgate.netnih.govacs.orgjst.go.jpcalis.edu.cn The development of new ligands is an active area of research, and versatile building blocks like this compound are valuable for exploring novel ligand structures with potentially improved catalytic performance. nih.govtcichemicals.com

Table 3: Examples of Asymmetric Reactions Catalyzed by Metal Complexes with Biphenyl-Based Chiral Ligands

| Reaction Type | Catalyst System | Substrate | Enantioselectivity (% ee) |

| Asymmetric Hydrogenation | Ru(II) / Chiral Biphenyl Diphosphine | β-Ketoesters | Up to 99% |

| Asymmetric Hydrogenation | Rh(I) / P-Chiral Phosphine | Dehydroamino acids | >99% |

| Asymmetric Hydrosilylation | Rh(III) / Chiral Bis(NHC) | Ketones | Up to 95% |

| Oxidative Kinetic Resolution | Pd(II) / Chiral Bis(NHC) | sec-Alcohols | Up to 96% |

Components in Novel Catalytic Systems

There is currently no available research demonstrating the use of this compound as a component in novel catalytic systems. In theory, aminobiphenyls can serve as ligands for transition metal catalysts, where the amine group can coordinate to a metal center. The biphenyl structure can be modified to influence the steric and electronic properties of the resulting catalyst, potentially impacting its activity, selectivity, and stability.

Table 1: Potential Roles of Biphenylamine Ligands in Catalysis (Hypothetical)

| Feature of Biphenylamine Ligand | Potential Influence on Catalytic System |

| Amine Functional Group | Coordination to the metal center, influencing its electronic properties. |

| Biphenyl Backbone | Provides a rigid scaffold, potentially leading to higher catalyst stability. |

| Methyl Group | Can introduce steric hindrance, which may affect the selectivity of the catalytic reaction. |

| Positional Isomerism (meta-amino) | Influences the geometry of the metal complex and the accessibility of the catalytic site. |

Future research could explore the synthesis of metal complexes with this compound and evaluate their catalytic performance in various organic transformations, such as cross-coupling reactions or asymmetric synthesis.

Contributions to Supramolecular Chemistry

No specific research has been published on the contributions of this compound to supramolecular chemistry. Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The structure of this compound, with its aromatic rings and amine group, suggests it could participate in various non-covalent interactions.

Table 2: Potential Supramolecular Interactions of this compound (Hypothetical)

| Type of Interaction | Potential Role of this compound |

| π-π Stacking | The biphenyl rings could stack with other aromatic systems, leading to the formation of columnar or layered structures. |

| Hydrogen Bonding | The amine hydrochloride group can act as a hydrogen bond donor, interacting with suitable acceptors to form extended networks. |

| Cation-π Interactions | The positively charged ammonium (B1175870) group could interact with the electron-rich faces of other aromatic rings. |

Investigations into the self-assembly of this compound in different solvents or in the presence of other molecules could reveal its potential for forming interesting supramolecular architectures, such as liquid crystals, gels, or crystalline co-crystals. However, such studies have not yet been reported.

Vii. Future Research Perspectives and Emerging Areas

Development of Novel Green Synthetic Methodologies

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods. For biphenylamines, this involves moving away from traditional syntheses that often rely on hazardous reagents, harsh reaction conditions, and significant solvent waste. Future research will likely prioritize the development of "green" alternatives that improve efficiency and minimize environmental impact.

Key areas of focus include:

Catalyst Innovation : Research is directed towards replacing scarce and expensive catalysts, such as palladium, with more abundant and less toxic transition metals like iron and cobalt for cross-coupling reactions. nih.gov A novel photochemical approach for aryl-aryl coupling offers a pathway to synthesize biphenyls without any catalyst, representing a significant advancement in green synthesis. escholarship.org

Eco-Friendly Solvents and Conditions : Methodologies utilizing water as a solvent, or solvent-free reaction conditions, are gaining traction. nih.gov Techniques such as microwave-assisted and ultrasound-mediated synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov

Reusable Catalysts : The development of heterogeneous catalysts, such as using alumina, which can be easily separated from the reaction mixture and reused, is a cost-effective and sustainable strategy. researchgate.netmdpi.com This approach reduces waste and simplifies product purification. mdpi.com

Atom Economy : Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. This includes one-pot synthesis, where multiple reaction steps are carried out in a single vessel, improving efficiency and reducing waste. nih.gov

These green methodologies promise not only to reduce the environmental footprint of producing 4'-Methylbiphenyl-3-ylamine hydrochloride and its analogs but also to potentially lower costs and improve safety. iau.irresearchgate.net

Exploration of New Reactivity Pathways

Understanding and expanding the known reactivity of this compound is crucial for synthesizing novel derivatives with tailored properties. Future research will explore new transformations that go beyond standard C-N and C-C bond-forming reactions.

Potential areas for exploration include:

C-H Bond Functionalization : Direct functionalization of the aromatic C-H bonds offers a more efficient way to introduce new functional groups, avoiding the need for pre-functionalized starting materials. escholarship.orgnih.gov Computational studies have been instrumental in understanding the mechanisms of such reactions, for instance, revealing that a Pd-Ag heterodimeric transition state can favor specific C-H activation. nih.govresearchgate.net

Novel Coupling Chemistries : Investigating alternative cross-coupling reactions, such as the Negishi cross-coupling, can provide new routes to complex biphenyl (B1667301) structures. nih.gov

Vapor-Phase Reactions : High-temperature, vapor-phase reactions, such as the reaction of related imines with oxygen to form diphenylamines, represent an unconventional pathway that could be explored for specific applications. medcraveonline.com

Condensation Reactions : The amine group's reactivity can be exploited in condensation reactions, for example with aldehydes, to form new classes of biphenyl enamines, which have shown promise as semiconductor materials. ingentaconnect.com

By exploring these new pathways, chemists can access a wider range of derivatives, potentially leading to the discovery of molecules with enhanced electronic, optical, or biological properties.

Advanced Computational Predictions and Experimental Validation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and experiments. For this compound and its derivatives, advanced computational methods will accelerate the discovery and optimization process.

Future directions in this area involve: